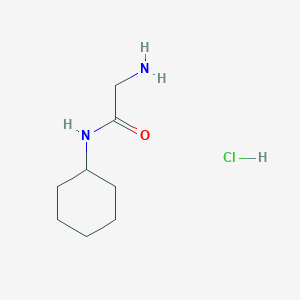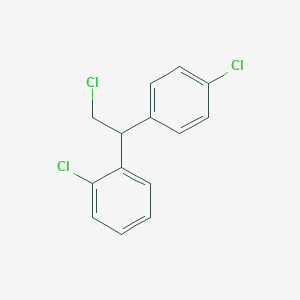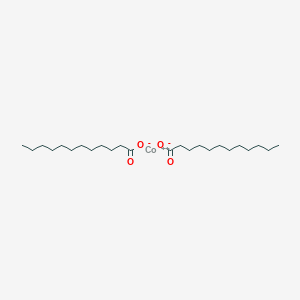
Cobalt(2+);dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Cobalt(2+);dodecanoate can be synthesized by reacting aqueous solutions of cobalt (II) chloride (CoCl₂) with sodium laurate . The reaction typically involves mixing these solutions under controlled conditions to precipitate cobalt dilaurate. Industrial production methods may involve similar processes but on a larger scale, ensuring purity and consistency of the product.
Análisis De Reacciones Químicas
Cobalt(2+);dodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cobalt oxides under specific conditions.
Reduction: It can be reduced to cobalt metal or other lower oxidation state compounds.
Substitution: The laurate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cobalt(2+);dodecanoate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Magnetic Materials: Due to its magnetic properties, cobalt dilaurate is used in the synthesis of magnetic nanoparticles and other magnetic materials.
Biomedical Applications: It is explored for use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industrial Applications: This compound is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Mecanismo De Acción
The mechanism by which cobalt dilaurate exerts its effects depends on its application. In catalysis, cobalt dilaurate acts as a catalyst by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate . In biomedical applications, its magnetic properties allow it to be used as a contrast agent in MRI, where it enhances the contrast of images by affecting the relaxation times of nearby hydrogen nuclei .
Comparación Con Compuestos Similares
Cobalt(2+);dodecanoate can be compared with other metallic soaps and cobalt compounds:
Cobalt naphthenate: Another cobalt-based metallic soap used in similar applications but with different ligand structures.
Dibutyltin dilaurate: A tin-based metallic soap used as a catalyst in polyurethane production.
Cobalt stearate: Similar to cobalt dilaurate but with stearic acid as the ligand, used in different industrial applications.
This compound is unique due to its specific ligand structure (lauric acid) and its resulting properties, such as solubility in alcohol and its magnetic characteristics .
Propiedades
IUPAC Name |
cobalt(2+);dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQQLBKWDRTKI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46CoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14960-16-8 |
Source


|
| Record name | Cobalt dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
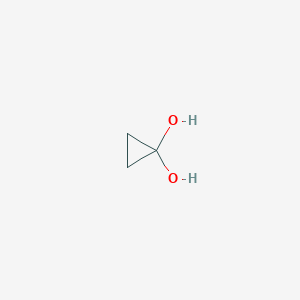
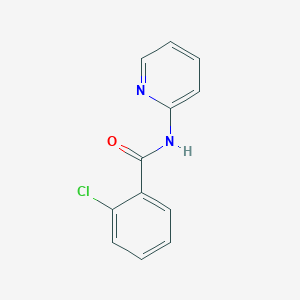
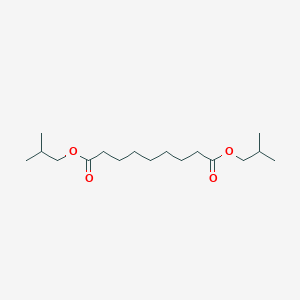
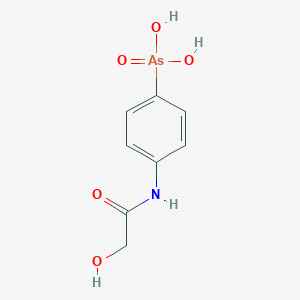
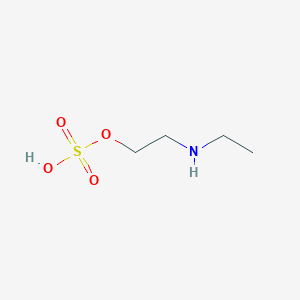
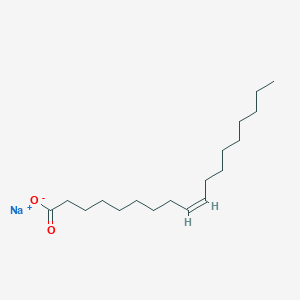
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
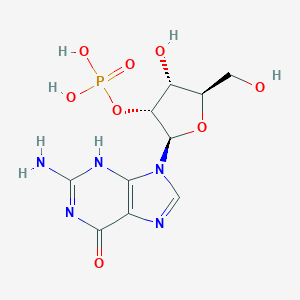
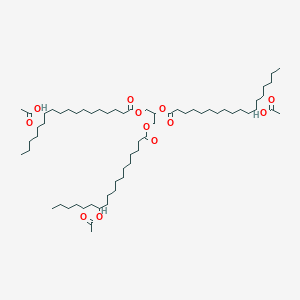
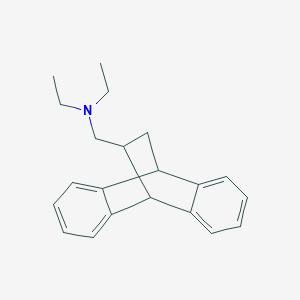
![Dibenzo[a,j]perylene](/img/structure/B87010.png)
